(R)-N-(Piperidin-3-yl)propionamide hydrochloride

Description

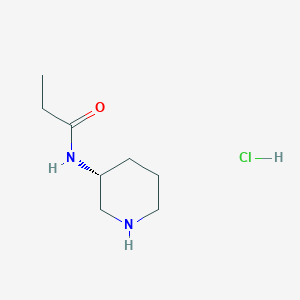

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3R)-piperidin-3-yl]propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-8(11)10-7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROJSRLGGQJBPS-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H]1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286209-21-9 | |

| Record name | Propanamide, N-(3R)-3-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Piperidin-3-yl)propionamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with ®-3-piperidinol, which is commercially available or can be synthesized from piperidine.

Amidation Reaction: The ®-3-piperidinol is reacted with propionyl chloride in the presence of a base such as triethylamine to form ®-N-(Piperidin-3-yl)propionamide.

Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-N-(Piperidin-3-yl)propionamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-N-(Piperidin-3-yl)propionamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

Oxidation: N-oxides of ®-N-(Piperidin-3-yl)propionamide hydrochloride.

Reduction: ®-N-(Piperidin-3-yl)propylamine.

Substitution: Various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

®-N-(Piperidin-3-yl)propionamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of ®-N-(Piperidin-3-yl)propionamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Piperidine Backbones

a) (R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide Hydrochloride (CAS: 1286207-71-3)

- Key differences: Replaces propionamide with a dimethylamino-acetamide group.

- Molecular weight : 221.73 g/mol (vs. ~235.7 g/mol estimated for the target compound).

- Impact: The shorter acetamide chain and dimethylamino group may reduce hydrophobicity and alter basicity compared to the target compound .

b) N-(Piperidin-3-yl)pyrimidin-2-amine Hydrochloride (CAS: 192197-34-5)

- Key differences : Substitutes propionamide with a pyrimidin-2-amine group.

- Similarity score : 0.80 (structural similarity based on ).

Pyridine-Based Analogs

a) (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid (CAS: 70702-47-5)

- Key differences: Pyridine ring instead of piperidine; propanoic acid replaces propionamide.

- Molecular weight : 166.18 g/mol.

- Impact : The aromatic pyridine and carboxylic acid group increase polarity, likely improving water solubility but reducing membrane permeability compared to the target compound .

b) N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide

- Key differences : Chloro, iodo, and pivalamide substituents on a pyridine ring.

- Molecular weight : 366.58 g/mol.

- Impact : Bulky pivalamide and halogen substituents may enhance steric hindrance and metabolic stability, but reduce solubility .

Data Table: Structural and Functional Comparison

*Estimated properties based on structural analogs.

Critical Notes

Chirality: The (R)-configuration in the target compound may confer selectivity in biological systems, as seen in (R)-2-amino-3-(pyridin-3-yl)propanoic acid .

Functional group trade-offs : Propionamide balances hydrophobicity and hydrogen-bonding capacity, whereas pivalamide () or pyrimidine () substituents prioritize steric bulk or aromatic interactions.

Data limitations : Direct pharmacological or thermodynamic data for the target compound are unavailable; comparisons rely on structural analogs.

Biological Activity

(R)-N-(Piperidin-3-yl)propionamide hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its role in various biological activities. Its molecular formula is CHClNO, with a molecular weight of approximately 204.7 g/mol. The compound's structural characteristics may influence its interaction with biological targets, making it a candidate for drug development.

The primary mechanism of action for this compound involves its interaction with opioid receptors. Research indicates that compounds in this class can act as agonists or antagonists at mu (μ), delta (δ), and kappa (κ) opioid receptors, which are pivotal in pain modulation and other physiological responses .

Opioid Receptor Interaction

- Mu Receptors : Primarily associated with analgesia and euphoria.

- Delta Receptors : Involved in mood regulation and analgesic effects.

- Kappa Receptors : Linked to dysphoria and analgesia but with different side effects compared to mu receptor activation.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities:

- Analgesic Effects : The compound has been evaluated for its potential to alleviate pain through opioid receptor modulation.

- Anti-inflammatory Properties : Similar compounds have demonstrated efficacy in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that piperidine derivatives may offer neuroprotective benefits, particularly in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Analgesic Efficacy

A study focused on the analgesic properties of piperidine derivatives found that certain structural modifications enhanced binding affinity to opioid receptors, leading to increased pain relief in animal models .

Study 2: Neuroprotection

Research involving sigma-1 receptor modulation highlighted the potential of piperidine-based compounds in protecting neuronal cells from damage associated with neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| (R)-N-(Piperidin-3-yl)propionamide | Analgesic, Anti-inflammatory | Modulates opioid receptors |

| N-(Piperidin-3-yl)acetamide | Analgesic | Studied for pain relief |

| N-(Piperidin-3-yl)butyramide | Metabolic effects | Investigated for metabolic syndrome |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.